molecular formula C8H6LiN3O2 B6187970 lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate CAS No. 2639464-62-1

lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B6187970
CAS No.: 2639464-62-1
M. Wt: 183.1
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Description

Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is a chemical compound that features a lithium ion coordinated with a 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate ligand. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications. The imidazopyridine core is a fused heterocyclic structure that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a formamide derivative under acidic conditions.

    Methylation: The imidazo[4,5-c]pyridine core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The methylated product is then carboxylated at the 7-position using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Lithiation: Finally, the carboxylated product is treated with lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the cyclization and carboxylation steps, and automated systems for the methylation and lithiation processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazopyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group, forming various esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation: 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid.

    Reduction: Dihydro-1-methyl-1H-imidazo[4,5-c]pyridine derivatives.

    Substitution: Various esters and amides of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. Imidazopyridine derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The lithium salt form may also exhibit unique pharmacological properties due to the presence of the lithium ion, which is known for its mood-stabilizing effects in psychiatric disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with various molecular targets and pathways. The imidazopyridine core can interact with enzymes, receptors, and other proteins, modulating their activity. The lithium ion may also contribute to the compound’s effects by influencing cellular signaling pathways, particularly those involved in mood regulation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid: Similar structure but without the lithium ion.

    1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxamide:

    1-methyl-1H-imidazo[4,5-c]pyridine-7-ethyl ester: An ester derivative with distinct chemical properties.

Uniqueness

Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is unique due to the presence of the lithium ion, which can impart additional pharmacological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2639464-62-1

Molecular Formula

C8H6LiN3O2

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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